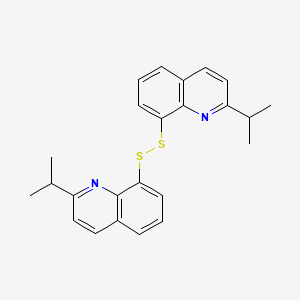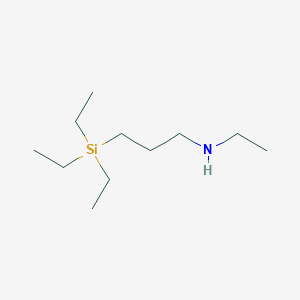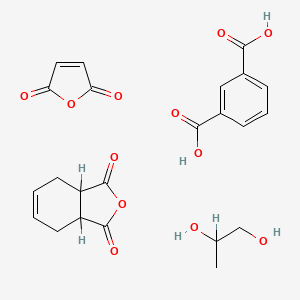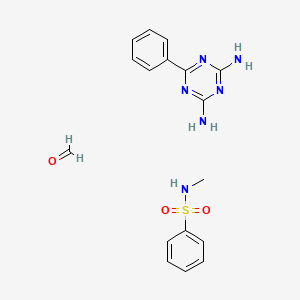![molecular formula C19H19N3O B14634775 N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea CAS No. 56914-11-5](/img/structure/B14634775.png)
N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea is a complex organic compound that features a unique structure combining a naphthalene ring, a pyridine ring, and a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea typically involves the reaction of N-methyl-N’-naphthalen-1-ylurea with 2-(pyridin-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .
科学的研究の応用
N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
類似化合物との比較
Similar Compounds
N-Methyl-1-(naphthalen-1-yl)methanamine: Shares the naphthalene and methylamine moieties but lacks the pyridine and urea components.
N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine: Contains a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
N-Methyl-N’-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea is unique due to its combination of a naphthalene ring, a pyridine ring, and a urea linkage. This structure imparts specific chemical properties and reactivity that are not found in simpler analogs.
特性
CAS番号 |
56914-11-5 |
|---|---|
分子式 |
C19H19N3O |
分子量 |
305.4 g/mol |
IUPAC名 |
1-methyl-3-naphthalen-1-yl-1-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C19H19N3O/c1-22(14-12-16-9-4-5-13-20-16)19(23)21-18-11-6-8-15-7-2-3-10-17(15)18/h2-11,13H,12,14H2,1H3,(H,21,23) |
InChIキー |
PJHYCZNRCOTIOA-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=CC=N1)C(=O)NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)

![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)


![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)

![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
